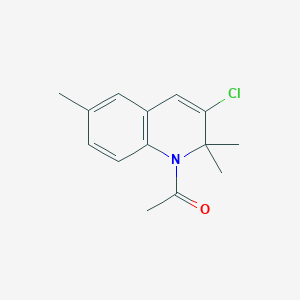
Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core structure.
Methylation: The methyl groups are introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the quinoline ring can be replaced with other functional groups using reagents like sodium hydride or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium hydride, halogenating agents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
科学的研究の応用
Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用機序
The mechanism of action of Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, which lacks the acetyl, chloro, and methyl groups.
1-Acetylquinoline: A derivative with only the acetyl group attached.
3-Chloroquinoline: A derivative with only the chlorine atom attached.
2,2,6-Trimethylquinoline: A derivative with only the methyl groups attached.
Uniqueness
Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- is unique due to the combination of functional groups attached to the quinoline core. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
828939-20-4 |
|---|---|
分子式 |
C14H16ClNO |
分子量 |
249.73 g/mol |
IUPAC名 |
1-(3-chloro-2,2,6-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H16ClNO/c1-9-5-6-12-11(7-9)8-13(15)14(3,4)16(12)10(2)17/h5-8H,1-4H3 |
InChIキー |
VGXUXSJWLXAPCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(C(=C2)Cl)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
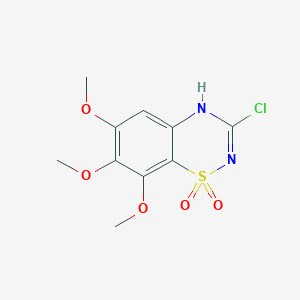
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
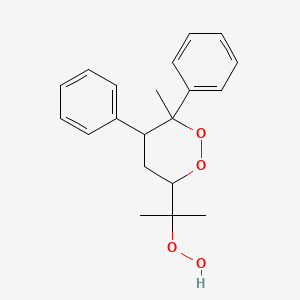
![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
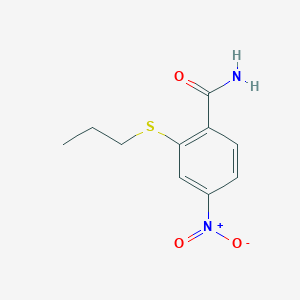
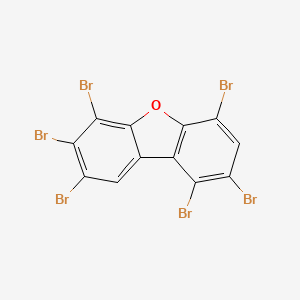
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
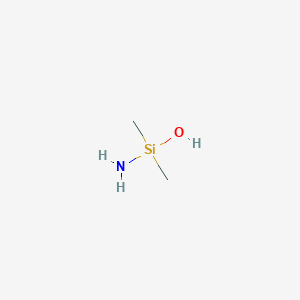
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)

